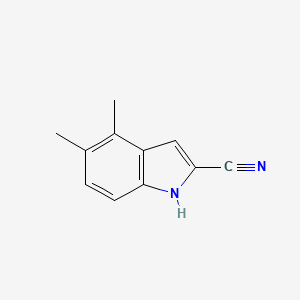

4,5-Dimethyl-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-7-3-4-11-10(8(7)2)5-9(6-12)13-11/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIDJWILZJOYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of Indole 2 Carbonitrile Derivatives

Reactions of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, providing access to a range of other functionalities.

Nucleophilic Substitution Reactions

While direct nucleophilic substitution of the nitrile group itself is not a typical reaction pathway, the indole (B1671886) ring can be susceptible to nucleophilic substitution under specific conditions, particularly when a leaving group is present. For instance, in 1-hydroxyindole (B3061041) derivatives, the hydroxyl group on the nitrogen atom can facilitate nucleophilic substitution at other positions on the indole ring. core.ac.uk However, for 4,5-Dimethyl-1H-indole-2-carbonitrile, reactions at the carbonitrile group primarily involve addition rather than substitution. In some specialized cases, such as with 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution at the 2-position of the indole ring has been observed, displacing a methoxy (B1213986) group. nii.ac.jp

Reduction Reactions to Form Primary Amines or Other Functional Groups

The reduction of the nitrile functionality is a fundamental transformation that typically yields primary amines. This is a common and well-established reaction for a wide array of nitriles, including aromatic and heterocyclic nitriles.

Key Research Findings:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄, is widely used for the reduction of nitriles to primary amines. byjus.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. An aqueous or acidic workup is then required to yield the primary amine. chemistrysteps.com

Other Reducing Agents: While LiAlH₄ is highly effective, other reagents can also be employed. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of aliphatic and aromatic nitriles to primary amines in excellent yields. semanticscholar.org

Below is a data table summarizing common reducing agents for the conversion of nitriles to primary amines.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. Aqueous/acidic workup | Primary Amine |

| Catalytic Hydrogenation (H₂/catalyst) | High pressure and temperature, various metal catalysts (e.g., Pd, Pt, Ni) | Primary Amine |

| Diisopropylaminoborane/LiBH₄ (catalytic) | THF, ambient temperature or reflux | Primary Amine |

Addition Reactions to the Nitrile Function

The carbon-nitrogen triple bond of the nitrile group is susceptible to addition reactions by nucleophiles, such as Grignard reagents. This reaction provides a valuable method for the formation of ketones.

Detailed Research Findings:

The addition of a Grignard reagent (R-MgX) to a nitrile leads to the formation of an intermediate imine after the initial nucleophilic attack. This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. masterorganicchemistry.com This method allows for the synthesis of a wide variety of ketones by varying the Grignard reagent. The reaction is typically carried out in an ethereal solvent. nih.govnjtech.edu.cn

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the electronic nature of the indole nucleus.

Regioselectivity and Positional Reactivity Considerations

For most indoles, electrophilic attack preferentially occurs at the C3 position. This is because the intermediate cation formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.

In the case of this compound, the C3 position is expected to be the most nucleophilic and therefore the primary site for electrophilic attack. The electron-donating methyl groups at C4 and C5 further enhance the electron density of the benzene portion of the ring, but the primary site of electrophilic attack for the indole system remains C3. The electron-withdrawing nature of the carbonitrile group at C2 deactivates the C3 position to some extent, but it is generally still the most reactive site for electrophilic substitution.

Functionalization at Position 3 (e.g., Iodination)

Given the high reactivity of the C3 position, it is a prime target for functionalization. Iodination is a common example of an electrophilic aromatic substitution reaction at this position.

Detailed Research Findings:

The direct iodination of indoles can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of a base, such as potassium hydroxide (B78521), in a solvent like DMF. nih.gov This leads to the formation of the 3-iodoindole derivative. The resulting C-I bond is also a versatile handle for further synthetic transformations, such as cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck). nih.gov Molecular iodine can also be used as a catalyst for electrophilic substitution reactions on indoles. beilstein-journals.orgbeilstein-journals.orgnih.gov

Below is an interactive data table summarizing electrophilic substitution at the C3 position of indole derivatives.

| Reaction Type | Reagents | Product |

| Iodination | I₂, KOH, DMF | 3-Iodoindole derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-Acylindole derivative sigmaaldrich.comorganic-chemistry.org |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Indole-3-carboxaldehyde derivative semanticscholar.orgijpcbs.comwikipedia.orgorganic-chemistry.org |

Transformations Involving the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily functionalized through various N-alkylation and N-derivatization strategies. These transformations are crucial for modifying the compound's properties and for its use in further synthetic applications.

Common approaches to N-alkylation involve the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent. The choice of base and reaction conditions is critical to achieve selective N-alkylation over potential C-alkylation. Typical bases used include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃). Alkylating agents can range from simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to more complex electrophiles. For instance, a general procedure for N-alkylation involves treating the indole-2-carbonitrile with KOH in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of the alkyl halide. nih.gov

More advanced and milder methods have also been developed. These include:

Copper-catalyzed N-alkylation: An efficient method for the direct N-alkylation of indoles has been developed using a copper-catalyzed reductive cross-coupling reaction between N-tosylhydrazones and the indole. nih.gov

Aza-Wacker Type Reactions: An intermolecular and enantioselective aza-Wacker reaction has been described for the N-alkylation of indoles with alkenols, which allows for the introduction of a stereocenter adjacent to the nitrogen. nih.gov

Reaction with Aziridines: N-protected homochiral aziridines can be used as alkylating agents for indoles in the presence of a sub-stoichiometric amount of a base like KOH, providing a route to chiral N-alkylated indoles. researchgate.net

Iron-Catalyzed Borrowing-Hydrogen Strategy: A one-pot, two-step procedure involving the N-alkylation of the corresponding indoline (B122111) (the reduced form of indole) with an alcohol, followed by in-situ oxidation, provides the N-alkylated indole. nih.gov

A study on the reaction of 3-aminoindole-2-carbonitriles with DMF-dialkoxyacetals under microwave irradiation demonstrated a convenient method for N-derivatization, leading to precursors with potential biological activity. rsc.org Although this study was on a different isomer, the principles of activating the N-1 position are relevant.

Cycloaddition Reactions of the Indole Ring

The C2–C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing a powerful tool for the construction of complex, fused-ring systems. wikipedia.org However, the reactivity in such reactions is strongly influenced by the substituents on the indole ring. In this compound, the electron-withdrawing nature of the nitrile group at C2 deactivates the C2-C3 π-bond towards electrophilic attack, which is a common feature of many cycloaddition reactions.

The nitrile functional group itself is generally a poor dienophile or enophile in Diels-Alder and ene reactions unless it is activated. mit.edunih.gov Consequently, thermal [4+2] cycloadditions where the indole C2-C3 bond acts as the dienophile are not typically favored for indole-2-carbonitriles.

Despite this, cycloadditions involving the indole ring of 2-cyanoindoles can be achieved under specific conditions or through alternative reaction pathways:

[3+2] Cycloadditions: Indole derivatives can undergo [3+2] dipolar cycloadditions with various 1,3-dipoles, such as nitrones and azomethine ylides, to form five-membered heterocyclic rings fused to the indole core.

Photochemical [2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are a viable method for forming four-membered rings. libretexts.org These reactions can occur between the indole C2-C3 bond and an alkene, leading to cyclobutane-fused polycycles. rsc.org

Indole as the Diene: In some cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions, the indole ring can act as the 4π component (diene). The reaction would involve the C3a-C4 and C6-C7 bonds of the benzene portion of the indole, rather than the C2-C3 bond of the pyrrole (B145914) ring.

For this compound, the electron-donating methyl groups on the benzene ring would enhance the electron density of the indole system, potentially increasing its reactivity as a diene in certain cycloaddition reactions.

Oxidation and Reduction Chemistry of the Indole Nucleus

The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation: The oxidation of indoles is a well-studied transformation that can yield several different products. researchgate.net For indole-2-carbonitrile derivatives, the C2-C3 double bond is a primary site of oxidation.

Formation of 2-Oxindoles: A common outcome of indole oxidation is the formation of the corresponding 2-oxindole. This can be achieved using various oxidizing agents. Electrochemical oxidation in the presence of potassium bromide is one method to achieve this transformation. rsc.org

Oxidative Cleavage: More vigorous oxidation can lead to the cleavage of the C2-C3 bond. For example, UV-induced oxidation of a 2-substituted indole in the presence of air can lead to the formation of a 4H-3,1-benzoxazin-4-one derivative. rsc.org The oxidation of indole by cytochrome P450 enzymes can also lead to a variety of products, including indoxyl, isatin, and oxindole. nih.gov Atmospheric oxidation initiated by hydroxyl radicals can lead to the formation of N-(2-formylphenyl)formamide. copernicus.org

Reduction: Both the nitrile group and the indole ring of this compound can be reduced.

Reduction of the Nitrile Group: The cyano group can be selectively reduced to a primary amine (aminomethyl group) or an aldehyde (formyl group). wikipedia.org

To Amines: Catalytic hydrogenation using catalysts like Raney nickel or palladium black is a common method for converting nitriles to primary amines. wikipedia.org Metal hydrides such as lithium aluminum hydride (LiAlH₄) can also be used. thieme-connect.de

To Aldehydes: The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, or reduction with diisobutylaluminium hydride (DIBAL-H), can convert the nitrile to an aldehyde. wikipedia.org

Reduction of the Indole Ring: The indole nucleus can be reduced to the corresponding indoline (2,3-dihydroindole). A notable method for this transformation is the use of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex, in the presence of trifluoroacetic acid. google.com Catalytic hydrogenation can also reduce the indole ring, although this often requires harsher conditions than the reduction of the nitrile group. acs.org

Role of Indole-2-carbonitrile as a Synthetic Intermediate

The indole-2-carbonitrile scaffold is a valuable building block in organic synthesis, particularly as a precursor for the construction of indole-fused polycyclic compounds. nih.gov These complex structures are often found in biologically active natural products and pharmaceuticals. nih.gov

The nitrile group at the C2 position can be chemically transformed into other functional groups that can then participate in cyclization reactions. For example, reduction of the nitrile to an aminomethyl group, followed by reaction with a suitable dielectrophile, can lead to the formation of a new ring fused to the indole core.

Furthermore, the indole ring itself, particularly at the N1 and C3 positions, can be functionalized and used in cyclization strategies. For example, after N-alkylation with a chain containing a reactive group, an intramolecular reaction can lead to the formation of a fused ring system.

Recent synthetic strategies have highlighted the versatility of indole derivatives in building complex polycyclic scaffolds:

A photocatalytic protocol has been developed for the dearomative dimerization of indole derivatives to form cyclobutane-fused polycycles. rsc.org

Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been used to synthesize tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. acs.org

Acid-catalyzed cascade reactions have been employed to create novel tetracyclic indole scaffolds. mdpi.com

Alkylation of 5-nitroindol-4-ylacetonitriles followed by treatment with chlorotrimethylsilane (B32843) and DBU leads to the formation of pyrrolo[3,2-e]indoles. nih.gov

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the reactivity and transformation pathways of the chemical compound "this compound" could be located. Consequently, the requested article section "3.6.2. Building Block for Substituted 2-Cyanoindoles" focusing solely on this specific molecule cannot be generated at this time.

The search yielded information on a variety of other substituted indole-2-carbonitrile derivatives, outlining their roles as versatile building blocks in the synthesis of more complex molecules. For instance, studies on compounds such as 1,3-dimethyl-1H-indole-2-carbonitrile and other polysubstituted indole-2-carbonitriles are available. These documents describe various chemical transformations, including cross-coupling reactions, that enable the introduction of diverse functional groups onto the indole scaffold.

However, in strict adherence to the request to focus solely on "this compound," and with no direct research data available for this specific compound, the generation of a scientifically accurate and detailed article as outlined is not possible. Extrapolation from related but distinct chemical structures would not meet the required standard of scientific accuracy and would violate the explicit instructions provided.

Should literature on "this compound" become publicly available in the future, a detailed article on its reactivity and utility as a synthetic building block could be compiled. At present, the absence of such data prevents the fulfillment of this request.

Derivatization Strategies for Functionalized 4,5 Dimethyl 1h Indole 2 Carbonitrile Analogs

Modification of the Indole (B1671886) Core for Research Purposes

The indole core of 4,5-dimethyl-1H-indole-2-carbonitrile possesses two primary sites for initial functionalization: the N-H proton at the N-1 position and the electrophilically sensitive C-3 position. The presence of the electron-withdrawing carbonitrile group at C-2 increases the acidity of the N-H bond, facilitating its modification. researchgate.net

N-1 Position Alkylation: The nitrogen atom can be readily alkylated or benzylated to introduce substituents that can modulate the molecule's electronic properties, solubility, or steric profile. A common method involves deprotonation of the indole nitrogen with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl or benzyl (B1604629) halide. nih.gov For instance, propargylation using propargyl bromide introduces a terminal alkyne, a versatile functional group for subsequent reactions like click chemistry or Sonogashira couplings. nih.govmdpi.com

C-3 Position Electrophilic Substitution: While the C-2 position is blocked, the C-3 position remains highly nucleophilic and is susceptible to electrophilic substitution. Halogenation, particularly iodination, is a synthetically valuable modification. Treating the indole with iodine in the presence of a base like potassium hydroxide (B78521) (KOH) in DMF regioselectively installs an iodine atom at the C-3 position. nih.gov The resulting 3-iodo-4,5-dimethyl-1H-indole-2-carbonitrile is an exceptionally useful intermediate for introducing further diversity via cross-coupling reactions. nih.govmdpi.com

Introduction of Diverse Substituents via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated derivatives of this compound are excellent substrates for these transformations. nih.govnih.gov Specifically, the 3-iodo derivative serves as a versatile precursor for a variety of coupling strategies. mdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the 3-iodoindole intermediate with boronic acids or esters to form a new C-C bond. It is widely used to introduce aryl or heteroaryl substituents at the C-3 position.

Sonogashira Coupling: This methodology allows for the coupling of terminal alkynes with the 3-iodoindole scaffold, creating a C(sp)-C(sp²) bond. nih.gov This is particularly useful for synthesizing extended, conjugated systems or for introducing functional handles for further elaboration. mdpi.comnih.gov

Heck Coupling: The Heck reaction facilitates the coupling of the 3-iodo derivative with alkenes, providing access to 3-vinylindole structures. This reaction typically employs a palladium catalyst and a base, creating a new C=C bond at the C-3 position. nih.govnih.gov

Stille Coupling: This reaction involves the coupling of the organo-iodide with organostannanes (organotin compounds). The Stille coupling is known for its tolerance of a wide range of functional groups, allowing for the introduction of complex alkyl, vinyl, or aryl moieties at the C-3 position of the indole. nih.govnih.gov

The table below summarizes representative cross-coupling reactions performed on a 3-iodo-1H-indole-2-carbonitrile core, which are directly applicable to the 4,5-dimethyl analog.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-indole-2-carbonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-indole-2-carbonitrile |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, KOAc, n-Bu₄NCl | 3-Alkenyl-indole-2-carbonitrile |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | 3-Aryl-indole-2-carbonitrile |

Data compiled from studies on 3-iodo-1H-indole-2-carbonitrile derivatives. nih.govmdpi.comnih.gov

Functional Group Interconversions of the Carbonitrile Moiety

The carbonitrile group at the C-2 position is a versatile functional handle that can be transformed into several other important moieties, significantly expanding the molecular diversity accessible from the parent scaffold. vanderbilt.edu

Key transformations include:

Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Pd/C). vanderbilt.edu This introduces a basic nitrogen center, useful for forming salts or participating in further reactions like amide bond formation.

Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields a 2-carboxamide, while complete hydrolysis provides the corresponding 2-carboxylic acid. These transformations are fundamental for creating analogs with different hydrogen bonding capabilities and physicochemical properties.

Conversion to Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source (e.g., sodium azide) to form a tetrazole ring. organic-chemistry.org This conversion is a common strategy in medicinal chemistry to replace a carboxylic acid or nitrile group with a metabolically stable bioisostere. One-pot derivatization of 2-cyanoindoles to their corresponding tetrazoles has been demonstrated as a synthetically useful transformation. organic-chemistry.org

Regioselective Functionalization at Dimethylated Positions (4 and 5)

Direct functionalization of the benzenoid ring of the indole core (positions 4, 5, 6, and 7) is synthetically challenging due to the higher intrinsic reactivity of the pyrrole (B145914) ring (C-3 position). nih.govnih.gov In this compound, positions 4 and 5 are already occupied. Therefore, derivatization strategies must target the C-H bonds at the C-6 or C-7 positions, or the methyl groups themselves.

Functionalization of the remaining C-6 and C-7 positions on the benzene (B151609) ring generally requires advanced techniques such as directed metalation or transition-metal-catalyzed C-H activation. The development of regioselective methods for these positions is an active area of research. nih.gov For instance, catalyst-controlled C-4 and C-5 arylation reactions have been established for indoles bearing a removable pivaloyl group at the C-3 position, highlighting the use of directing groups to achieve regioselectivity on the benzenoid ring. nih.govnih.gov While these methods target unsubstituted indoles, the principles could be adapted to functionalize the C-6 or C-7 positions of the 4,5-dimethyl scaffold.

A notable advancement is the direct and regioselective iodination at the C-5 position of indoles under metal-free conditions, proceeding via a radical pathway. rsc.org Although this specific regioselectivity would not apply to the 4,5-dimethyl analog, it demonstrates the potential of modern synthetic methods to achieve previously difficult transformations on the indole's benzene ring. Functionalization of the methyl groups themselves would likely require radical-based reactions (e.g., benzylic bromination), which could suffer from a lack of selectivity between the C-4 and C-5 methyls.

Synthesis of Indole-Tethered Heterocyclic Systems

The this compound scaffold is an excellent building block for constructing more elaborate indole-fused or indole-linked heterocyclic systems. The nitrile group and other introduced functionalities serve as key reaction points for cyclization reactions. nih.govresearchgate.net

The 2-cyanoindole unit is a recognized precursor for creating various indole-fused polycycles. nih.govmdpi.com For example, indole derivatives can be used in multi-component reactions to synthesize complex heterocyclic structures in a single step. researchgate.net Research has shown the use of indole-3-carbaldehyde and other derivatives in one-pot reactions to produce indolyl-substituted pyridines, pyrimidines, and imidazoles. tandfonline.com

Furthermore, the nitrile group can participate directly in cyclization cascades. Indole-linked β-cyano-enones, for instance, can be transformed into indolyl-2-pyrrolones. rsc.org By strategically functionalizing the core at the N-1 or C-3 positions and then utilizing the C-2 carbonitrile for a ring-forming reaction, a wide variety of novel, rigid, and polycyclic systems tethered to the 4,5-dimethylindole core can be accessed.

Advanced Applications of 4,5 Dimethyl 1h Indole 2 Carbonitrile in Organic Synthesis

Design and Synthesis of Complex Indole (B1671886) Derivatives and Analogs

4,5-Dimethyl-1H-indole-2-carbonitrile serves as a foundational scaffold for the synthesis of highly functionalized and complex indole derivatives. The inherent reactivity of the indole ring, particularly at the C3 position, allows for the introduction of various substituents through a range of modern synthetic methodologies. While specific examples for the 4,5-dimethyl derivative are not extensively documented, the reactivity of the broader class of 1H-indole-2-carbonitriles provides a clear indication of its synthetic potential.

Cross-coupling reactions are a powerful tool for the elaboration of the indole core. nih.govmdpi.comnih.gov Palladium-catalyzed reactions such as the Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings have been successfully employed to introduce aryl, alkyl, and vinyl groups at the C3 position of 3-halo-indole-2-carbonitrile precursors. nih.govmdpi.comnih.gov This approach allows for the generation of a library of polysubstituted indole-2-carbonitriles, which are valuable intermediates in drug discovery. nih.govmdpi.comnih.gov

The following table illustrates the potential of these cross-coupling reactions for the derivatization of a hypothetical 3-iodo-4,5-dimethyl-1H-indole-2-carbonitrile intermediate.

| Reaction | Coupling Partner | Catalyst/Conditions | Potential Product Structure |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-4,5-dimethyl-1H-indole-2-carbonitrile |

| Suzuki-Miyaura | Boronic Acid | Pd(OAc)₂, Ligand, Base | 3-Aryl/Vinyl-4,5-dimethyl-1H-indole-2-carbonitrile |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-4,5-dimethyl-1H-indole-2-carbonitrile |

| Stille | Organostannane | Pd Catalyst | 3-Aryl/Vinyl-4,5-dimethyl-1H-indole-2-carbonitrile |

The nitrile group at the C2 position can also be transformed into a variety of other functional groups, further expanding the molecular diversity of the resulting derivatives. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each opening up new avenues for chemical modification and biological evaluation.

Development of Novel Heterocyclic Scaffolds

The 2-cyanoindole unit is a well-established precursor for the synthesis of various indole-fused polycycles. nih.gov The strategic placement of the methyl groups in this compound can influence the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their three-dimensional complexity and potential for novel biological activities. researchgate.netmetu.edu.tr

One common strategy involves the reaction of the indole nitrogen with a bifunctional electrophile, followed by an intramolecular cyclization. For example, reaction with a haloalkyne could lead to the formation of a pyrrolo[1,2-a]indole system. The nitrile group can also participate in cycloaddition reactions. For instance, [3+2] cycloaddition with an azide (B81097) could yield an indole-fused tetrazole, while reaction with a dienophile in a Diels-Alder reaction could lead to the formation of a carbazole (B46965) derivative.

The following table outlines potential cyclization reactions starting from this compound to form novel heterocyclic scaffolds.

| Reaction Type | Reagent | Potential Heterocyclic Scaffold |

| Intramolecular Cyclization | Haloalkyne | Pyrrolo[1,2-a]indole |

| [3+2] Cycloaddition | Azide | Indole-fused Tetrazole |

| Diels-Alder Reaction | Dienophile | Carbazole |

| Pictet-Spengler Reaction | Aldehyde/Ketone | β-Carboline |

These novel heterocyclic systems can serve as templates for the development of new therapeutic agents, with the dimethyl substitution potentially enhancing binding affinity and modulating pharmacokinetic properties.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.uklongdom.org The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.com Therefore, this compound is an excellent starting point for the construction of DOS libraries.

A key strategy in DOS is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. acs.orgdergipark.org.trmdpi.comrsc.org The Ugi and Passerini reactions are prominent examples of MCRs that could potentially utilize this compound or its derivatives. For instance, the isocyanide derived from the corresponding 2-aminomethylindole could be a component in an Ugi reaction to generate a library of peptide-like molecules.

Another DOS approach involves a "build/couple/pair" strategy, where a simple starting material is elaborated with different building blocks, coupled together, and then subjected to various cyclization reactions to generate a diverse set of scaffolds. cam.ac.uk this compound, with its multiple reactive sites (N-H, C3-H, and the cyano group), is well-suited for this strategy.

The following table provides a conceptual outline of a DOS strategy based on this compound.

| Step | Transformation | Diversity Input | Resulting Library |

| Build | N-Alkylation/Arylation | Various Alkyl/Aryl Halides | Library of N-substituted indoles |

| Couple | C3-Functionalization (e.g., Heck) | Diverse Alkenes | Library of N,C3-disubstituted indoles |

| Pair | Cyclization involving the nitrile group | Different Cyclization Reagents | Library of diverse indole-fused heterocycles |

By systematically varying the inputs at each stage, a large and structurally diverse library of compounds can be rapidly assembled for biological screening.

Application in Building Block Chemistry for Fine Chemicals and Intermediates

Beyond its direct use in the synthesis of complex final targets, this compound is a valuable building block for the preparation of fine chemicals and key intermediates. nih.gov The indole nucleus is a common feature in many pharmaceuticals, agrochemicals, and materials. The specific 4,5-dimethyl substitution pattern can be a crucial design element for targeting specific biological receptors or for fine-tuning the physical properties of a material.

The conversion of the nitrile group to other functionalities is a key aspect of its utility as a building block. For example, reduction of the nitrile to a primary amine would yield 2-aminomethyl-4,5-dimethyl-1H-indole, a versatile intermediate for the synthesis of ligands, catalysts, and other biologically active molecules. Hydrolysis of the nitrile to a carboxylic acid provides access to 4,5-dimethyl-1H-indole-2-carboxylic acid, another important precursor for a wide range of derivatives. semanticscholar.org

The following table summarizes the transformation of the nitrile group and the potential applications of the resulting intermediates.

| Starting Material | Transformation | Product (Intermediate) | Potential Applications |

| This compound | Reduction (e.g., with LiAlH₄) | (4,5-Dimethyl-1H-indol-2-yl)methanamine | Synthesis of ligands, catalysts, pharmaceuticals |

| This compound | Hydrolysis (acidic or basic) | 4,5-Dimethyl-1H-indole-2-carboxylic acid | Precursor for amides, esters, and other carboxylic acid derivatives |

| This compound | Reaction with Grignard reagents | 2-Acyl-4,5-dimethyl-1H-indoles | Intermediates for further functionalization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethyl-1H-indole-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology : Use Friedel-Crafts alkylation followed by cyanation. For example, indole derivatives with methyl substituents can be synthesized via acetic acid-mediated cyclization of substituted anilines with ketones, followed by nitrile introduction via Sandmeyer-type reactions (e.g., using CuCN) . Optimize reaction time (3–5 hours) and temperature (reflux at 120–140°C) to avoid over-alkylation. Monitor intermediates by TLC (Rf 0.4–0.6 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

- Data Consideration : Yields drop below 40% if NaOAc is omitted during cyclization. IR spectroscopy (2,204 cm⁻¹ for –CN stretch) and LCMS ([M+H]+ at m/z 185–195) are critical for structural validation .

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) for this compound derivatives be resolved?

- Methodology : Cross-validate using multiple techniques:

- ¹H-NMR : Look for characteristic indole NH signals (δ 9.2–10.5 ppm) and methyl group splitting (δ 2.1–2.5 ppm, singlet for symmetrical substitution) .

- ¹³C-NMR : Confirm nitrile carbon at δ 115–120 ppm and quaternary carbons in the indole ring .

- LCMS/IR : Match molecular ion peaks with theoretical values and validate –CN groups via IR absorption .

- Contradiction Analysis : Discrepancies in melting points (e.g., mp 223–227°C vs. 208–210°C) may arise from polymorphic forms; use DSC to identify crystalline phases .

Advanced Research Questions

Q. What strategies mitigate side reactions during electrophilic substitution in this compound synthesis?

- Methodology :

- Directing Groups : The 2-cyano group deactivates the indole ring, favoring substitution at C-3 or C-5. Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity .

- Steric Effects : 4,5-Dimethyl groups hinder electrophilic attack at adjacent positions; monitor byproduct formation (e.g., C-6 substituted isomers) via HPLC .

- Case Study : In a similar indole-carbonitrile derivative (Compound 1E), bromination at C-4 was suppressed by steric hindrance, confirmed by X-ray crystallography .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electron density at reactive sites (e.g., C-3 for Suzuki-Miyaura coupling) .

- Activation Energy : Compare energy barriers for Buchwald-Hartwig amination vs. Ullmann coupling using Gaussian08. Higher barriers (>25 kcal/mol) indicate sluggish reactivity .

Key Research Recommendations

- Synthetic Challenges : Prioritize regioselective functionalization at C-3 using directing groups or protective strategies .

- Analytical Gaps : Combine X-ray crystallography with solid-state NMR to resolve ambiguities in methyl group orientation .

- Safety Protocols : Adhere to guidelines for handling nitriles (e.g., use fume hoods, avoid skin contact) as per institutional safety frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.